(R)-Piperazine-2-carboxylic acid is an enantiopure chiral building block utilized in the synthesis of active pharmaceutical ingredients (APIs) and constrained peptidomimetics. Featuring a rigid piperazine ring substituted with a C2-carboxylic acid, it provides three distinct vectors for functionalization (N1, N4, and C2), establishing it as a more versatile scaffold compared to simple diamines [1]. Commercially available at high optical purities (>99% ee), this compound is procured for workflows requiring exact stereochemical control, particularly in the development of neurological therapeutics and combinatorial libraries where the (R)-configuration dictates both chemical reactivity and downstream biological target engagement .
Substituting enantiopure (R)-piperazine-2-carboxylic acid with its racemic counterpart introduces severe inefficiencies in procurement and manufacturing, as standard kinetic resolution caps theoretical yield at 50% unless complex, multi-enzyme dynamic kinetic resolution (DKR) is employed [1]. Furthermore, substitution with the (S)-enantiomer is not viable for target-directed applications; the spatial orientation of the C2-carboxylate is strictly required for specific receptor binding, such as mimicking the native glutamate structure in NMDA receptor antagonists [2]. Finally, attempting to use generic piperazine removes the critical carboxylate handle entirely, eliminating the ability to perform orthogonal protection strategies or solid-phase peptide couplings essential for advanced API construction [3].
The stereocenter of piperazine-2-carboxylic acid directly dictates the in vivo efficacy of its downstream derivatives. In competitive NMDA receptor antagonists (e.g., CPPene), the derivative synthesized from the (R)-configuration (D-CPPene) demonstrated an anticonvulsant ED50 of 1.64 µmol/kg, whereas the (S)-enantiomer derivative (L-CPPene) required 16.8 µmol/kg to achieve the same effect [1]. This order-of-magnitude difference confirms that the (R)-enantiomer is functionally irreplaceable for this class of neurological therapeutics [1].
| Evidence Dimension | In vivo anticonvulsant potency (ED50) |
| Target Compound Data | 1.64 µmol/kg ((R)-enantiomer derivative, D-CPPene) |
| Comparator Or Baseline | 16.8 µmol/kg ((S)-enantiomer derivative, L-CPPene) |
| Quantified Difference | ~10-fold higher potency for the (R)-configuration |
| Conditions | Audiogenic DBA/2 mice model (clonic phase) |
Procuring the exact (R)-enantiomer is mandatory for NMDA receptor antagonist development, as the (S)-enantiomer fails to provide the required therapeutic potency.
Utilizing racemic piperazine-2-carboxylic acid as a starting material imposes a strict 50% theoretical yield limit during standard enzymatic kinetic resolution[1]. While advanced dynamic kinetic resolution (DKR) using Candida antarctica lipase A (CAL-A) can increase the yield of specific enantiomers to ~75%, it requires complex optimization of reaction times (up to 48 hours) and specialized reagents [1]. Procuring pre-resolved (R)-piperazine-2-carboxylic acid (>99% ee) bypasses these bottlenecks entirely, allowing for 100% theoretical incorporation of the chiral scaffold into the final product .
| Evidence Dimension | Theoretical maximum yield in early-stage synthesis |
| Target Compound Data | 100% incorporation (using pre-resolved >99% ee (R)-enantiomer) |
| Comparator Or Baseline | ≤50% yield (standard kinetic resolution of racemate) or ~75% (complex DKR) |
| Quantified Difference | 25% to 50% absolute yield increase while eliminating resolution steps |
| Conditions | Industrial biocatalytic or chemoenzymatic synthesis workflows |
Direct procurement of the enantiopure (R)-form eliminates costly resolution steps, significantly improving overall process economics and manufacturability.
Unlike generic piperazine, which offers only two identical secondary amine sites, (R)-piperazine-2-carboxylic acid provides three distinct functionalization vectors: the N1 amine, the sterically hindered N4 amine, and the C2 carboxylic acid [1]. This structural asymmetry allows for highly regioselective orthogonal protection (e.g., differential Boc/Fmoc/Alloc strategies) and solid-phase resin attachment via the carboxylate [1]. This makes the compound strictly necessary for high-throughput combinatorial library synthesis, a process that is chemically impossible using unsubstituted piperazine [1].
| Evidence Dimension | Distinct functionalization vectors |
| Target Compound Data | 3 distinct vectors (N1, N4, C2-carboxylate) |
| Comparator Or Baseline | 2 identical vectors (N1, N4 in generic piperazine) |
| Quantified Difference | Addition of a critical carboxylate handle and breaking of molecular symmetry |
| Conditions | Solid-phase combinatorial library synthesis and orthogonal protection |
The C2-carboxylate handle is essential for buyers designing complex peptidomimetics or constrained drug scaffolds that require precise, multi-step functionalization.
Because the (R)-stereocenter is strictly required to mimic the spatial orientation of native glutamate, this compound is the mandatory precursor for developing high-affinity NMDA receptor antagonists (such as Midafotel/D-CPPene analogs) targeting epilepsy and neurodegeneration[1].
The rigid piperazine ring combined with the C2-carboxylate allows this compound to act as a conformationally restricted amino acid analog. It is procured for peptide drug discovery where specific (R)-stereochemistry is needed to induce desired secondary structures and improve proteolytic stability [2].
Leveraging its three orthogonal functionalization vectors, this compound serves as a highly effective core scaffold for high-throughput screening libraries. It allows for selective N1 and N4 derivatization while anchored to a resin via the C2-carboxylic acid, enabling the rapid generation of diverse drug candidates [2].
Irritant